molecular formula C4Cl2N4O B2563849 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 153493-48-2

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B2563849
CAS No.: 153493-48-2
M. Wt: 190.97
InChI Key: VCQNGLLLIXRNIO-UHFFFAOYSA-N
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Description

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a chemical compound with the molecular formula C4Cl2N4O . It is used for proteomics research .


Synthesis Analysis

Oxadiazoles, which include this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of this compound consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI key for this compound is VCQNGLLLIXRNIO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its further modifications have been summarized and classified over the past 20 years . Synthetic approaches based on the reactions of the direct C-H bond functionalization are specially considered .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 190.98 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Synthesis of Novel Compounds

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine plays a crucial role in the synthesis of various novel compounds. For instance, it has been used in the preparation of [1,3,2]dithiazolo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines and pentacyclic [1,2,5]oxadiazolo[3'',4'':5',6']pyrazino[2',3':5,6][1,2,4]thiadiazino[3,4-b][1,3]benzothiazole, which have been confirmed through X-ray diffraction analysis (Konstantinova et al., 2011).

2. Development of Novel Photophysical and Sensory Materials

It has also been used in the synthesis of 5-aryl-5H-imidazo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines. These materials display intriguing photophysical properties and potential applications in sensory technologies, particularly in the detection of nitroaromatic compounds, as indicated by their response to nitrobenzene and 2,4-dinitrotoluene vapors using a Nitroscan portable detector (Verbitskiy et al., 2018).

3. Antibacterial Agent Synthesis

A significant application of this compound is in the synthesis of antibacterial agents. One study reports the synthesis of 5-hydroxy[1,2,5]oxadiazolo[3,4-b]pyrazines, which have shown promising activity against Haemophilus influenzae (Beebe et al., 2003).

4. Electroluminescent Material Synthesis

Furthermore, it has been used in the development of electroluminescent materials. The derivatives of [1,2,5]chalcogenadiazolo[3,4-d]pyridazines, including those derived from this compound, are of interest as precursors for photovoltaic materials and biologically active compounds, demonstrating their potential in the development of new electroluminescent devices (Chmovzh et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Oxadiazoles, including 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine, have shown potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, they may continue to be a focus of research in the future.

Properties

IUPAC Name

5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N4O/c5-1-2(6)8-4-3(7-1)9-11-10-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQNGLLLIXRNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NON=C1N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153493-48-2
Record name 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
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